SKF 83566 hydrobromide, also known as (+/-)-7-bromo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a synthetic compound extensively utilized in scientific research as a selective dopamine D1 receptor antagonist [, ]. Its primary function is to inhibit the activity of the dopamine D1 receptor, a crucial protein involved in various neurological processes. This selective antagonism makes SKF 83566 hydrobromide a valuable tool for dissecting the complex roles of D1 receptors in both normal physiological functions and pathological conditions.
SKF 83566 hydrobromide exerts its effects by competitively binding to dopamine D1 receptors [, , , ]. This binding prevents the endogenous ligand, dopamine, from activating the receptor. As a result, downstream signaling pathways usually initiated by D1 receptor activation are inhibited. The specific pathways affected can vary depending on the cell type and context, but often involve cyclic AMP (cAMP) production and protein kinase A (PKA) activity [, , ]. By blocking D1 receptor signaling, SKF 83566 hydrobromide allows researchers to investigate the physiological and behavioral consequences of inhibiting this specific pathway.
a) Investigating Dopamine's Role in Neurological Processes: * Researchers utilized SKF 83566 hydrobromide to study dopamine's role in modulating glutamate neurotransmission in the medial prefrontal cortex, revealing its importance in long-term potentiation (LTP), a process critical for learning and memory []. * The compound was instrumental in demonstrating D1 receptor involvement in modulating GABAergic neurotransmission after experimental stroke in mice, highlighting potential therapeutic avenues for stroke recovery []. * Studies in rats revealed that SKF 83566 hydrobromide administration before or after odor conditioning impairs learning, suggesting a critical role of D1 receptor activation in olfactory memory formation []. * Using SKF 83566 hydrobromide, researchers demonstrated that D1 receptors are essential for the reinforcing effects of cocaine in mice, opening avenues for addiction research and treatment strategies [].
b) Characterizing Dopamine Receptor Subtypes and Signaling Pathways: * The compound was crucial in distinguishing the behavioral effects of D1 and D2 receptor agonists and antagonists, contributing to our understanding of the distinct roles these receptor subtypes play in motor control, motivation, and reward [, ]. * Research utilizing SKF 83566 hydrobromide revealed that D1 receptor activation enhances NMDA receptor-mediated currents in striatal neurons, providing insights into the intricate interplay between dopaminergic and glutamatergic systems in the brain []. * By employing SKF 83566 hydrobromide, scientists identified and characterized D1 receptors in various tissues, including human cerebral microvascular endothelium [] and meningiomas [], expanding our knowledge of the physiological roles of dopamine in different organ systems.
c) Exploring Potential Therapeutic Applications: * Research in rats demonstrated that SKF 83566 hydrobromide can reverse NMDA receptor-dependent long-term depression in the hippocampus, suggesting possible therapeutic strategies for cognitive impairments []. * Studies in a mouse model of Parkinson's disease indicated that co-administration of SKF 83566 hydrobromide with the D1 agonist A-86929 could potentially alleviate motor symptoms while minimizing dyskinesias, a common side effect of current therapies []. * By inhibiting bile chemotaxis of the liver fluke Clonorchis sinensis, SKF 83566 hydrobromide was proposed as a potential anthelmintic agent [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6